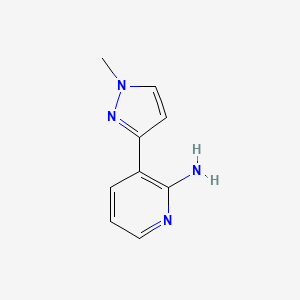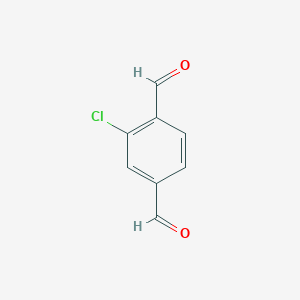
2-chloroterephthalaldehyde
Overview
Description
2-Chloroterephthalaldehyde is an organic compound with the molecular formula C8H5ClO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including material synthesis and medicinal chemistry .
Preparation Methods
2-Chloroterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloroterephthalic acid or its derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the chlorination of terephthalaldehyde using chlorine gas in the presence of a catalyst . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloroterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-chloroterephthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-Chloroterephthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of high-performance materials, such as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and drug delivery
Mechanism of Action
The mechanism of action of 2-chloroterephthalaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the compounds derived from it .
Comparison with Similar Compounds
2-Chloroterephthalaldehyde can be compared with other similar compounds, such as terephthalaldehyde and 2-bromoterephthalaldehyde. While terephthalaldehyde lacks the halogen substituent, 2-bromoterephthalaldehyde has a bromine atom instead of chlorine. The presence of different halogens affects the reactivity and properties of these compounds. For instance, the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to terephthalaldehyde .
Similar Compounds
- Terephthalaldehyde
- 2-Bromoterephthalaldehyde
- 2-Iodoterephthalaldehyde
These compounds share a similar core structure but differ in their substituents, which influences their chemical behavior and applications .
Properties
IUPAC Name |
2-chloroterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWIPGOKVSQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954037 | |
| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3217-19-4 | |
| Record name | Terephthalaldehyde, chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroterephthalaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT7HWM6FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


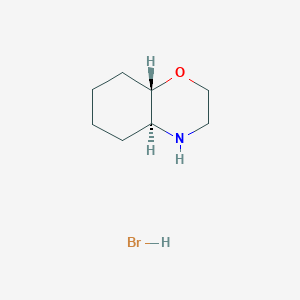
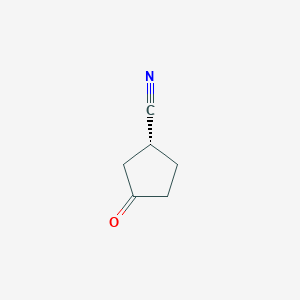
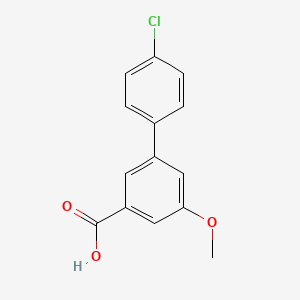
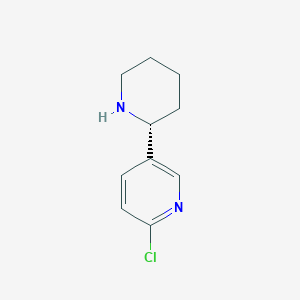
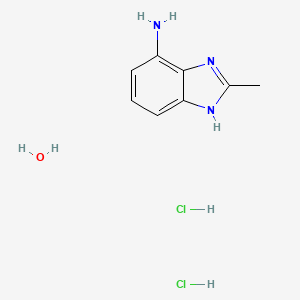


![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate](/img/structure/B6351792.png)
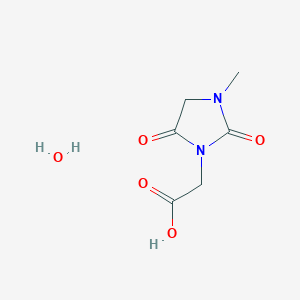
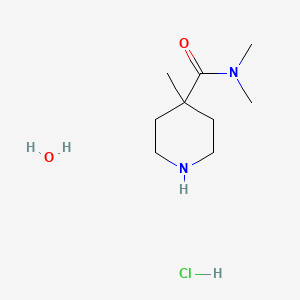
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)
![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6351816.png)
